molecular formula C23H31NO7 B13416271 Dextrorphan O-b-D-glucuronide D3

Dextrorphan O-b-D-glucuronide D3

Cat. No.: B13416271
M. Wt: 436.5 g/mol
InChI Key: YQAUTKINOXBFCA-FVZZEKDBSA-N
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Description

Dextrorphan O-b-D-glucuronide D3 is a glycosylated form of dextrorphan, an opioid analgesic. This compound is a metabolite of dextrorphan, formed by the attachment of a glucose molecule to dextrorphan via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dextrorphan O-b-D-glucuronide D3 involves the glycosylation of dextrorphan. This process typically requires the use of a glycosyl donor and an appropriate catalyst to facilitate the formation of the ether bond between the glucose molecule and dextrorphan . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the successful formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors, and the product is purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Dextrorphan O-b-D-glucuronide D3 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives. Substitution reactions can yield a variety of substituted products depending on the nature of the substituent .

Mechanism of Action

Dextrorphan O-b-D-glucuronide D3 exerts its effects by interacting with specific molecular targets and pathways in the body. As a metabolite of dextrorphan, it retains some of the pharmacological properties of its parent compound. Dextrorphan is known to act as an NMDA receptor antagonist, which means it inhibits the activity of NMDA receptors in the brain . This action can lead to analgesic and neuroprotective effects. Additionally, dextrorphan and its metabolites may interact with other receptors and transporters, contributing to their overall pharmacological profile .

Comparison with Similar Compounds

Dextrorphan O-b-D-glucuronide D3 is similar to other glycosylated forms of dextrorphan, such as Dextrorphan O-β-D-glucuronide. it is unique in its specific glycosylation pattern and isotopic labeling. This uniqueness makes it valuable in research applications where precise identification and quantification of metabolites are required .

List of Similar Compounds

Properties

Molecular Formula

C23H31NO7

Molecular Weight

436.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22-,23+/m1/s1/i1D3

InChI Key

YQAUTKINOXBFCA-FVZZEKDBSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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